1,4,7-Triazonane-1-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
112498-53-0 |
|---|---|
Molecular Formula |
C7H15N3O |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
1,4,7-triazonane-1-carbaldehyde |
InChI |
InChI=1S/C7H15N3O/c11-7-10-5-3-8-1-2-9-4-6-10/h7-9H,1-6H2 |
InChI Key |
HCJQGIXHIGWWEL-UHFFFAOYSA-N |
SMILES |
C1CNCCN(CCN1)C=O |
Canonical SMILES |
C1CNCCN(CCN1)C=O |
Synonyms |
1H-1,4,7-Triazonine-1-carboxaldehyde, octahydro- (9CI) |
Origin of Product |
United States |
Synthetic Methodologies for 1,4,7 Triazonane 1 Carbaldehyde and Its Precursors/derivatives
Classical and Modern Synthetic Approaches for the 1,4,7-Triazacyclononane (B1209588) (TACN) Core
The synthesis of the 1,4,7-triazacyclononane (TACN) macrocycle is a cornerstone of its chemistry, enabling access to a wide array of derivatives. Over the years, several synthetic strategies have been developed, ranging from classical cyclization reactions to more modern and efficient approaches.
Richman-Atkins Cyclization and Macrocyclization of Ditosylamides
The Richman-Atkins cyclization is a widely utilized and effective method for the synthesis of polyaza macrocycles, including 1,4,7-triazacyclononane. lookchem.com This method generally involves the reaction of a disodium (B8443419) salt of a tosylated polyamine with a di-tosylated glycol in a polar aprotic solvent like dimethylformamide (DMF). lookchem.com
A common approach for TACN synthesis involves the macrocyclization of N,N′,N″-tritosyldiethylenetriamine with ethylene (B1197577) glycol ditosylate. lookchem.comwikipedia.org The tosyl groups serve as protecting groups for the amine functionalities and activate the terminal positions for nucleophilic substitution. The reaction between the disodium salt of N,N′,N″-tritosyldiethylenetriamine and ethylene glycol ditosylate yields 1,4,7-tritosyl-1,4,7-triazacyclononane. lookchem.com Subsequent detosylation, typically achieved by hydrolysis in strong acid, affords the parent 1,4,7-triazacyclononane. lookchem.com An alternative, though sometimes lower-yielding, pathway involves the reaction of the disodium salt of N,N′-ditosylethylenediamine with tosylbis[2-(tosyloxy)ethyl]amine. lookchem.com It has been found that using a dilithium (B8592608) salt instead of a disodium salt can lead to higher yields of the desired macrocycle. lookchem.com
An improved, two-step process has been developed that can be conducted in a single vessel. This involves the reaction of diethylenetriamine (B155796) with a sulfonyl chloride in an aqueous medium, followed by cyclization with a unit like ethylene glycol ditosylate or ethylene dibromide in the presence of an aprotic organic solvent. google.com This method avoids the need to isolate intermediates, making the process more efficient. google.com
Table 1: Key Reagents in Richman-Atkins TACN Synthesis
| Starting Material | Cyclizing Agent | Product | Reference |
| N,N′,N″-Tritosyldiethylenetriamine (disodium salt) | Ethylene glycol ditosylate | 1,4,7-Tritosyl-1,4,7-triazacyclononane | lookchem.com |
| N,N′-Ditosylethylenediamine (disodium salt) | Tosylbis[2-(tosyloxy)ethyl]amine | 1,4,7-Tritosyl-1,4,7-triazacyclononane | lookchem.com |
| Diethylenetriamine | Ethylene glycol ditosylate or Ethylene dibromide | 1,4,7-Tritosyl-1,4,7-triazacyclononane | google.com |
Induced Ring-Opening Strategies in Macrocycle Formation
Induced ring-opening strategies represent a modern approach to synthesizing functionalized macrocycles like TACN derivatives. This method can offer advantages in terms of efficiency and the ability to introduce specific functionalities. One such strategy involves the use of a bicyclic ammonium (B1175870) intermediate derived from 1,4,7-trimethyl-1,4,7-triazacyclononane (Me-TACN). researchgate.net
In this approach, Me-TACN is treated with N-bromosuccinimide (NBS) to form a bicyclic ammonium intermediate. researchgate.net This strained intermediate can then be ring-opened by a nucleophile, such as cyanide, to yield a functionalized macrocycle. researchgate.net For instance, reaction with potassium cyanide leads to the formation of 2-cyano-1,4,7-trimethyl-1,4,7-triazacyclononane. researchgate.net This cyano-functionalized macrocycle can then be further elaborated, for example, by reduction of the cyano group to an amine and subsequent reaction with anhydrides to form amides. researchgate.net This strategy allows for the introduction of a functional group onto the carbon backbone of the macrocycle, which can be challenging to achieve through traditional cyclization methods. researchgate.net
Bicyclic Aminal Intermediate Approaches from Diethylenetriamine
An alternative and efficient synthetic route to the TACN core that avoids a traditional cyclization step involves the use of a bicyclic aminal intermediate. researchgate.net This method starts from the readily available and inexpensive starting material, diethylenetriamine. researchgate.netresearchgate.net
The reaction of diethylenetriamine with chloroacetaldehyde (B151913) yields a bicyclic aminal intermediate. researchgate.netresearchgate.net This intermediate serves as a scaffold for the formation of the TACN ring system. This synthetic protocol is noted to be highly efficient and provides access to a new family of TACN derivatives that are functionalized on the carbon skeleton. researchgate.net For example, this approach has been used to synthesize C-aminomethyl-TACN. researchgate.net
Another approach utilizes 1,4,7-triazatricyclo[5.2.1.0(4,10)]decane as a synthon. nih.govacs.org This tricyclic compound can be viewed as a protected form of TACN and allows for the efficient attachment of a single functional group to the macrocyclic ring. nih.govacs.org
Convergent Synthetic Pathways for Substituted Triazacyclononane Cores
Convergent synthetic strategies are particularly useful for preparing unsymmetrically N-substituted 1,4,7-triazacyclononane ligands. These methods allow for the controlled introduction of different substituents onto the nitrogen atoms of the macrocycle.
One such approach involves the macrocyclization of three tertiary amide precursors under standard Richman-Atkins conditions. nih.gov This modular method allows for subsequent N-functionalization, providing access to a variety of chiral and unsymmetrically substituted TACN derivatives. nih.gov Another four-step synthesis starting from diethylenetriamine employs an organic template strategy to produce TACN derivatives with a specific N-functionalization pattern. researchgate.net These convergent approaches are valuable for creating tailored ligands for applications in areas such as catalysis and biomimetic studies. nih.gov
Targeted Synthesis of 1,4,7-Triazonane-1-carbaldehyde
The introduction of a formyl group at one of the nitrogen atoms of the TACN ring yields this compound. This specific functionalization requires a targeted synthetic approach.
Specific Reaction Protocols for Formylation of Triazacyclononane
A specific and efficient method for the synthesis of this compound involves the hydrolysis of a monoamidinium salt derived from 1,4,7-triazatricyclo[5.2.1.0(4,10)]decane. nih.govacs.org This tricyclic aminal acts as a synthon, allowing for the selective functionalization of one nitrogen atom. The hydrolysis of the monoamidinium salt cleanly yields the desired N-formyl derivative. nih.govacs.org This formyl derivative can then be further functionalized at the remaining secondary amine positions. nih.govacs.org
While direct formylation of the parent 1,4,7-triazacyclononane is less commonly described for this specific product, general methods for the formylation of amines could potentially be adapted. These methods often employ reagents such as formic acid or its derivatives. nih.govresearchgate.netscholarsresearchlibrary.com For instance, the reaction of an amine with formic acid in toluene (B28343) with azeotropic removal of water using a Dean-Stark trap is a classic method for formamide (B127407) synthesis. nih.gov Other stoichiometric formylating agents include chloral (B1216628) and N-formylcarbazole. nih.govnih.gov Catalytic methods for amine formylation are also known, but their application to the specific synthesis of this compound would require further investigation. nih.gov
Table 2: Summary of Synthetic Approaches for this compound and its Precursors
| Section | Synthetic Approach | Key Features | Starting Materials | Target Compound/Intermediate | References |
| 2.1.1 | Richman-Atkins Cyclization | High-yield macrocyclization | Tosylated diethylenetriamine, Ethylene glycol ditosylate | 1,4,7-Tritosyl-1,4,7-triazacyclononane | lookchem.comgoogle.com |
| 2.1.2 | Induced Ring-Opening | Functionalization of the macrocycle backbone | 1,4,7-Trimethyl-1,4,7-triazacyclononane, NBS | 2-Cyano-1,4,7-trimethyl-1,4,7-triazacyclononane | researchgate.net |
| 2.1.3 | Bicyclic Aminal Intermediate | Avoids traditional cyclization step | Diethylenetriamine, Chloroacetaldehyde | Bicyclic aminal | researchgate.netresearchgate.net |
| 2.1.4 | Convergent Synthesis | Preparation of unsymmetrically substituted TACN | Tertiary amide precursors | Unsymmetrically N-substituted TACN | researchgate.netnih.gov |
| 2.2.1 | Hydrolysis of Monoamidinium Salt | Specific mono-formylation | 1,4,7-Triazatricyclo[5.2.1.0(4,10)]decane | This compound | nih.govacs.org |
Optimization of Reaction Conditions and Yields
The efficient synthesis of 1,4,7-triazacyclononane (TACN) and its derivatives is critical for their application in various fields. A common approach involves the cyclization of linear precursors, such as diethylenetriamine, which are often protected with sulfonyl groups like tosyl (Ts). The cyclization is typically achieved using a two-carbon unit, such as ethylene glycol ditosylate. google.com A significant drawback of this method can be the low space yield. google.com
Recent advancements have explored alternative synthetic routes to circumvent the need for high-dilution techniques, which are often necessary to favor intramolecular cyclization. royalsocietypublishing.org One such method involves the use of preformed bissulfonamide sodium salts and sulfonate ester leaving groups in a dipolar aprotic solvent. core.ac.uk This approach facilitates larger-scale preparations. core.ac.uk
Furthermore, machine learning models are being developed to predict and optimize reaction conditions, such as temperature, solvent, and catalyst choice, to improve reaction yields and selectivity. beilstein-journals.org These models can analyze large datasets of chemical reactions to identify optimal parameters for a given transformation. beilstein-journals.org
The table below summarizes various synthetic approaches for TACN and its derivatives, highlighting the reaction conditions and reported yields.
| Precursor/Derivative | Reagents and Conditions | Yield | Reference |
| 1,4,7-tribenzyl-1,4,7-triazonane-2,6-dione | LiAlH4, THF, reflux | 64% | google.com |
| Tris(diethylphosphonomethyl)-1,4,7-triazacyclononane | Paraformaldehyde, diethyl phosphorous acid, p-toluenesulfonic acid, toluene, reflux | 79% | google.com |
| Ts3TACN | Diethylenetriamine, sulfonylation agent, ethylene glycol ditosylate | ~75% | google.com |
Derivatization Strategies from this compound
Once obtained, this compound serves as a versatile platform for further chemical modifications, enabling the introduction of diverse functionalities.
Chemical Transformations of the Carbaldehyde Moiety
The carbaldehyde group of this compound is a key handle for a variety of chemical transformations. Its reactivity allows for the synthesis of a wide array of derivatives. For instance, the formyl group is known for its synthetic versatility in forming new carbon-carbon and carbon-heteroatom bonds. mdpi.com This enables its use as an intermediate in the synthesis of more complex molecules. mdpi.com
One common transformation is the reaction with primary amines to form imine derivatives. This reaction is often a key step in more complex reaction sequences, such as the Cornforth rearrangement for the synthesis of 1-alkyl-4-formyl-1,2,3-triazoles. mdpi.com The aldehyde can also undergo reduction to an alcohol, oxidation to a carboxylic acid, or participate in various coupling reactions.
Further Functionalization of the Macrocyclic Nitrogen Atoms
The secondary amine groups within the 1,4,7-triazacyclononane ring provide additional sites for functionalization. researchgate.netnih.gov This allows for the synthesis of asymmetrically substituted TACN derivatives, which are valuable as chelating agents for various metal ions. nih.govnih.gov
Solid-phase synthesis has emerged as a powerful strategy for the directed synthesis of TACN derivatives with one or more different substituents. nih.gov This method often involves attaching the TACN scaffold to a resin, followed by sequential reactions to introduce the desired functional groups. nih.gov For example, a resin-bound TACN can be selectively functionalized at one nitrogen atom, and after cleavage from the resin, further modifications can be made at the other nitrogen atoms. nih.gov This approach allows for the preparation of a diverse library of TACN derivatives with tailored properties for applications such as bioconjugation and the development of radiopharmaceuticals. google.comresearchgate.netnih.gov
The following table provides examples of derivatization reactions on the TACN scaffold.
| Starting Material | Reagents | Product | Reference |
| 1,4,7-Triazacyclononane | Chloroacetic acid, NaOH, water, 60°C | TACN-diacetic acid derivative | nih.gov |
| Resin-bound TACN | Ethyl trifluoroacetate | Resin-bound N-trifluoroacetyl-TACN | nih.gov |
| 1,4,7-Triazacyclononane | N-benzyl-2-bromoacetamide, NaOH, water, 90°C | N-Benzyl-2-(1,4,7-triazonan-1-yl)acetamide | nih.gov |
Protecting Group Strategies and Deprotection in Triazacyclononane Synthesis
The synthesis of complex macrocyclic amines like 1,4,7-triazacyclononane and its derivatives often necessitates the use of protecting groups to mask reactive functional groups and ensure selective transformations. numberanalytics.comjocpr.com
Common protecting groups for the nitrogen atoms of the triazacyclononane core include sulfonyl groups, such as tosyl (Ts) and nosyl, as well as carbamates like benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc). numberanalytics.comnumberanalytics.com The choice of protecting group is critical and depends on its stability under various reaction conditions and the ease of its selective removal. jocpr.com
Orthogonal protection strategies are particularly valuable in the synthesis of asymmetrically functionalized triazacyclononanes. numberanalytics.com This involves using multiple protecting groups that can be removed under different, non-interfering conditions, allowing for the stepwise modification of the macrocycle. numberanalytics.com For example, a Cbz group, which is typically removed by hydrogenolysis, can be used in conjunction with a Boc group, which is cleaved under acidic conditions. numberanalytics.comnumberanalytics.com
Deprotection is a crucial final step to unveil the desired functional macrocycle. The conditions for deprotection must be carefully chosen to avoid side reactions or degradation of the product. numberanalytics.com For instance, the removal of tosyl groups often requires harsh conditions, such as treatment with concentrated sulfuric acid at high temperatures. google.com In contrast, other groups like Fmoc can be removed under milder basic conditions using piperidine. numberanalytics.com
The table below outlines common protecting groups used in triazacyclononane synthesis and their corresponding deprotection methods.
| Protecting Group | Deprotection Reagent(s) | Reference |
| Tosyl (Ts) | Concentrated Sulfuric Acid | google.com |
| Benzyloxycarbonyl (Cbz) | H2, Pd/C or HBr | numberanalytics.comnumberanalytics.com |
| tert-Butoxycarbonyl (Boc) | Trifluoroacetic acid (TFA) or HCl | numberanalytics.com |
| Fluorenylmethyloxycarbonyl (Fmoc) | Piperidine or DBU | numberanalytics.com |
| Trityl (Trt) | Formic acid or other Brønsted acids | total-synthesis.com |
Advanced Purification Techniques in Macrocyclic Amine Synthesis
The purification of macrocyclic amines like 1,4,7-triazacyclononane and its derivatives can be challenging due to the presence of isomers, unreacted starting materials, and byproducts. royalsocietypublishing.org Advanced purification techniques are therefore essential to obtain high-purity compounds. numberanalytics.com
High-performance liquid chromatography (HPLC) is a widely used technique for the purification of these compounds. numberanalytics.com Both analytical and semi-preparative HPLC methods are employed to separate the desired product from impurities. acs.org Reversed-phase HPLC, often using a C18 column with a gradient of water and an organic solvent like methanol (B129727) or acetonitrile (B52724) containing an additive such as trifluoroacetic acid (TFA), is a common approach. acs.org
For basic amines, which can interact strongly with the acidic silica (B1680970) stationary phase, amine-functionalized columns or the addition of a competing amine like triethylamine (B128534) to the mobile phase can improve separation. biotage.com Other techniques such as supercritical fluid extraction (SFE) and pressurized liquid extraction (PLE) are also emerging as powerful purification methods. numberanalytics.com
In some cases, crystallization can be an effective method for purification. The choice of solvent is critical for successful crystallization. Furthermore, column chromatography on silica gel or alumina (B75360) is a standard technique, although the polarity of the eluent system must be carefully optimized for effective separation. google.com
The following table summarizes various purification techniques used for macrocyclic amines.
| Technique | Stationary Phase/Solvent System | Application | Reference |
| Semi-preparative HPLC | C18 column, water/methanol gradient with TFA | Purification of TACN derivatives | acs.org |
| Column Chromatography | Silica gel | Purification of 1,4,7-tribenzyl-1,4,7-triazacyclononane | google.com |
| Flash Chromatography | Amine-functionalized silica | Purification of organic amines | biotage.com |
| Extraction | Hexane | Initial work-up of reaction mixtures | google.com |
Coordination Chemistry of 1,4,7 Triazonane 1 Carbaldehyde Derivatives
Ligand Design Principles Incorporating the 1,4,7-Triazacyclononane (B1209588) Framework
The strategic design of ligands based on the 1,4,7-triazacyclononane (TACN) scaffold is a pivotal aspect of modern coordination chemistry. The ability to append various functional groups to the nitrogen atoms of the TACN ring allows for the creation of chelators with tailored properties for specific metal ions and applications.
The modification of the 1,4,7-triazacyclononane (TACN) backbone through the introduction of pendant arms is a key strategy for developing ligands with enhanced coordination capabilities. These pendant arms introduce additional donor atoms, which can significantly influence the stability and selectivity of the resulting metal complexes. nih.govacs.org
Commonly employed pendant arms include:
Carboxylic Acids: The incorporation of carboxylate groups, as seen in the well-known ligand 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA), provides hard oxygen donor atoms that are particularly effective for complexing trivalent metal ions like Ga³⁺. acs.orgnih.govnih.gov The resulting complexes often exhibit high thermodynamic stability. acs.org
Pyridyl Groups: Pyridyl-containing pendant arms introduce aromatic nitrogen donors, which can alter the electronic properties and coordination geometry of the metal complex. These have been incorporated into bifunctional chelators for applications in targeting specific biological receptors. researchgate.net
Phosphonates and Phosphinates: Phosphonate and phosphinate groups serve as effective alternatives to carboxylates, offering different charge and steric profiles. acs.orgnih.gov Ligands such as 1,4,7-triazacyclononane-1,4,7-tris(methylenephosphinic acid) (TRAP) have demonstrated exceptionally efficient complexation of Ga³⁺, even under mild conditions. acs.orgnih.govresearchgate.net
Azaheterocycles: Other azaheterocycles, such as imidazole (B134444) and thiazole (B1198619), have been appended to the TACN framework to create novel chelators. elsevierpure.comnih.gov These ligands have shown promise in the complexation of Cu²⁺ and Ga³⁺, with their efficacy being dependent on the nature of the heterocyclic ring. elsevierpure.comnih.govresearchgate.net For instance, imidazole-containing derivatives have been successfully labeled with ⁶⁸Ga, while the corresponding thiazole derivatives have shown less favorable labeling characteristics under similar conditions. nih.gov
The nature of the pendant arms and the length of the linkers connecting them to the 1,4,7-triazacyclononane (TACN) ring are critical factors that dictate the coordination properties of the resulting ligands. These structural modifications allow for the fine-tuning of ligand pre-organization, which in turn affects the stability and selectivity of the metal complexes. mdpi.com
The introduction of different pendant arms, such as aminoethyl or aminopropyl groups, systematically increases the number of donor atoms available for coordination. nih.gov This progressive functionalization allows for a detailed investigation into how the denticity of the ligand impacts complex stability. For instance, studies with Cu(II) and Zn(II) have revealed that the stability of the complexes does not always increase linearly with the number of donor atoms. While the stability of Zn(II) complexes generally increases with more aminoethyl pendant arms, the stability of Cu(II) complexes shows a more complex trend, highlighting the nuanced interplay between the metal ion's preferred coordination geometry and the ligand's architecture. nih.gov
Furthermore, the type of donor atom in the pendant arm has a profound effect. The replacement of carboxylate groups with phosphinate groups in TACN-based chelators has been shown to significantly enhance the labeling efficiency with ⁶⁸Ga. nih.gov This is attributed to the different acidity and coordination behavior of the phosphinate groups compared to carboxylates. acs.org Similarly, the introduction of azaheterocyclic arms like imidazole or thiazole leads to distinct coordination kinetics and thermodynamic stabilities, with imidazole derivatives generally showing faster complexation with Cu(II) compared to the well-established NOTA ligand. elsevierpure.com
The rational design of bifunctional and trifunctional chelators based on the 1,4,7-triazacyclononane (TACN) framework is a sophisticated approach to creating molecules with multiple capabilities, particularly for applications in radiopharmaceuticals and molecular imaging. semanticscholar.orgresearchgate.net These chelators are engineered to not only strongly bind a metal ion but also to be covalently attached to a biologically active molecule, such as a peptide or antibody, that can target specific cells or tissues. researchgate.netsemanticscholar.orgresearchgate.net
A key principle in the design of these chelators is the incorporation of a reactive functional group that does not compromise the coordination properties of the ligand. semanticscholar.orgresearchgate.net This is often achieved by attaching a linker with a terminal functional group to one of the pendant arms or directly to the macrocyclic ring. For example, TACN-based ligands have been functionalized with hexynoic acid for conjugation to peptides via "click chemistry". researchgate.net Another common strategy involves the use of a carboxylic acid group on one of the pendant arms for amide bond formation with a biomolecule. researchgate.netresearchgate.net
The development of TACN derivatives with mixed pendant arms, such as a combination of carboxylic and phosphinic acids, represents a more advanced design strategy. nih.gov For instance, the ligand NOPA, which contains one acetic acid and two methylenephosphinic acid arms, and NO2AP, with two acetic acid and one phosphinic acid arm, have been synthesized to systematically study the effect of varying the donor groups on the complexation of ⁶⁸Ga. nih.gov These studies have shown that the number of phosphinic acid groups correlates with the labeling efficiency at low pH. nih.govnih.gov
Trifunctional chelators are an even more complex class of ligands, designed to perform three distinct functions. While the primary focus has been on bifunctional systems, the principles of modular synthesis used for bifunctional chelators can be extended to create trifunctional analogues. These could, for example, incorporate a metal-chelating moiety, a targeting vector, and a fluorescent probe for multimodal imaging.
The synthesis of these complex molecules often requires multi-step procedures and careful selection of protecting groups to ensure that the desired functionalization is achieved. researchgate.net The ultimate goal is to create a chelator that can be efficiently labeled with a radiometal under mild conditions, form a stable complex that is inert in vivo, and be readily conjugated to a targeting biomolecule without loss of biological activity. nih.govsemanticscholar.org
The introduction of chirality into 1,4,7-triazacyclononane (TACN)-based ligands is a sophisticated design strategy that can lead to stereospecific interactions in various applications, including asymmetric catalysis and chiral recognition. nih.govillinois.edu Chiral TACN derivatives can be synthesized through several approaches, often involving the use of chiral starting materials or the resolution of racemic mixtures.
One common method for preparing chiral, unsymmetrically N-substituted TACN ligands is through modular methods. nih.gov This approach often utilizes the Richman-Atkins cyclization of three tertiary amide precursors, which allows for the subsequent introduction of different functional groups on the nitrogen atoms. nih.gov This method provides a versatile route to a variety of chiral ligands with tailored steric and electronic properties.
Another strategy involves the use of a di-protected TACN derivative, which can then be reacted with a chiral epoxide to introduce a single chiral 2-hydroxyalkyl pendant arm. rsc.orgscispace.com This method offers a general and facile route to a range of single pendant arm chiral TACN macrocycles.
The steric bulk of the N-alkyl substituents in chiral TACN ligands can significantly influence the coordination geometry of the resulting metal complexes. illinois.edu For example, nickel(II) complexes of chiral TACN derivatives with varying N-alkyl groups have been shown to adopt different coordination geometries, which in turn affects their catalytic activity in cross-coupling reactions. illinois.edu
These chiral TACN-metal complexes have been successfully employed as catalysts in enantioconvergent cross-coupling reactions, leading to the formation of products with significant enantiomeric enrichment. illinois.edu The degree of enantioselectivity achieved is often dependent on the specific structure of the chiral ligand, highlighting the importance of careful ligand design.
The synthesis of chiral TACN derivatives can sometimes be challenging due to the formation of rotational isomers that can hinder the cyclization reaction. illinois.edu To address this, new synthetic methods have been developed to prevent the formation of these isomers, leading to improved yields of the desired chiral products. illinois.edu
Structural Elucidation of Metal Complexes
Determining the precise three-dimensional structure of metal complexes formed with 1,4,7-triazonane-1-carbaldehyde and its relatives is essential for understanding their properties. This is primarily achieved through X-ray crystallography and various spectroscopic methods.
Coordination Geometry and Stereochemistry
1,4,7-Triazacyclononane and its derivatives almost invariably act as tridentate ligands that coordinate to a metal center in a facial (fac) geometry. cdnsciencepub.comwikipedia.org This arrangement, where the three nitrogen donors occupy one face of an octahedron, is a hallmark of TACN coordination chemistry. The resulting complex consists of three fused five-membered chelate rings. cdnsciencepub.com
While a crystal structure for a complex of this compound is not available in the reviewed literature, X-ray diffraction studies on numerous other TACN derivatives have confirmed the facial coordination mode and provided detailed information on bond lengths and angles. cdnsciencepub.comacs.orgrsc.org For instance, X-ray analysis of lanthanide complexes with a functionalized TACN ligand has provided definitive structural characterization. acs.org The principles of coordination geometry established for these derivatives are directly applicable to complexes of this compound. numberanalytics.com
Spectroscopic Signatures of Metal-Ligand Interactions
Spectroscopy provides invaluable insight into the structure and bonding of these complexes in solution and the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for characterizing the structure of these complexes in solution. mdpi.com ¹H and ¹³C NMR spectra confirm the identity of the ligand and show characteristic shifts upon complexation. nih.govnih.govchemicalbook.comchemicalbook.com For example, the protons on the ethylene (B1197577) backbone of the TACN ring give distinct signals whose chemical shifts and multiplicities change when the nitrogen atoms bind to a metal. nih.gov In cases where the metal ion is paramagnetic, such as Fe(III), the NMR resonances can be significantly shifted, providing a sensitive probe for the electronic structure and magnetic properties of the complex. researchgate.net
UV-Visible (UV-Vis) Spectroscopy probes the electronic transitions within the metal complex. libretexts.org For transition metal complexes, the spectra are often dominated by d-d transitions, which are influenced by the geometry of the complex and the nature of the ligand field. rsc.orgslideshare.net The position (λₘₐₓ) and intensity (molar absorptivity, ε) of these absorption bands are characteristic of the metal ion and its coordination environment. bath.ac.uk Computational studies combined with experimental spectra help in assigning these transitions and understanding the electronic structure. rsc.org Shifts in the ligand's internal π → π* and n → π* transitions upon coordination can also be observed. researchgate.net
Table 2: Spectroscopic Data for Selected TACN Complexes This table is interactive. You can sort and filter the data by clicking on the column headers.
| Complex/Ligand | Method | Key Signature(s) | Wavelength/Frequency (cm⁻¹) | Source |
|---|---|---|---|---|
| [Re(CO)₃(L)]⁺ type | IR | Symmetrical CO stretch | ~2030 | acs.org |
| [Re(CO)₃(L)]⁺ type | IR | Antisymmetrical CO stretch | ~1900 | acs.org |
| Fe(NO-RhoCat)₃ | IR | ν(NN-O) stretch | 1384 | researchgate.net |
| Free Schiff Base Ligand | UV-Vis | π → π* transition | 32,258 (310 nm) | researchgate.net |
| Free Schiff Base Ligand | UV-Vis | n → π* transition | 31,645 (316 nm) | researchgate.net |
Advanced Research Applications of 1,4,7 Triazonane 1 Carbaldehyde Derivatives
Catalysis and Organocatalysis
The unique chelating properties of the 1,4,7-triazacyclononane (B1209588) ring system make its derivatives highly effective ligands in various catalytic processes. By coordinating with a metal center, these ligands can modulate its reactivity and selectivity, leading to efficient and specific chemical transformations.
Oxidative Catalysis with 1,4,7-Triazacyclononane-Metal Complexes
Manganese complexes featuring ligands derived from 1,4,7-triazacyclononane have emerged as powerful catalysts for a variety of oxidation reactions. nih.gov These complexes are noted for their ability to catalyze oxidations using environmentally benign oxidants like hydrogen peroxide, even at low temperatures. nih.gov The catalytic systems have demonstrated a broad substrate scope, effectively performing oxidations of alkenes to epoxides or cis-diols, as well as the oxidation of alcohols, sulfides, and C-H bonds. nih.gov
The core structure, often involving a dinuclear manganese center bridged by oxides and coordinated by a TACN derivative, is key to this reactivity. For instance, complexes with N-substituted TACN ligands can activate H₂O₂ for these transformations. Research has focused on developing these systems for industrial applications, including as bleaching agents and for general chemical synthesis. nih.gov
Table 1: Substrates Oxidized by Mn-TACN Derivative Complexes
| Substrate Class | Product(s) | Significance |
|---|---|---|
| Alkenes | Epoxides, cis-diols | Key intermediates in organic synthesis. nih.gov |
| Alcohols | Aldehydes, Ketones | Fundamental organic transformation. nih.gov |
| Sulfides | Sulfoxides, Sulfones | Important in fine chemicals and pharmaceuticals. nih.gov |
| C-H Bonds | Alcohols, Ketones | Enables direct functionalization of hydrocarbons. nih.gov |
Asymmetric Catalysis and Enantioselective Transformations
A primary goal in modern catalysis is the development of methods to produce single enantiomers of chiral molecules, which is crucial in the pharmaceutical industry. The functionalization of the 1,4,7-triazacyclononane ring is a key strategy for creating chiral ligands for asymmetric catalysis. nih.govnih.gov By introducing chiral substituents onto the nitrogen atoms or the carbon backbone of the TACN ring, researchers can create a chiral environment around a coordinated metal center. gla.ac.uk
These chiral metal complexes can then direct a chemical reaction to selectively produce one enantiomer over the other. nih.gov While initial success in achieving high enantioselectivity for reactions like epoxidation with TACN-based systems was modest, ongoing research into understanding the active oxidant species and reaction mechanisms is expected to lead to more viable applications. nih.gov Synthetic strategies have been developed to produce unsymmetrically N-substituted chiral TACN ligands, which can be used to form complexes with metals like manganese for asymmetric transformations. nih.govrsc.org The development of these modular methods allows for the fine-tuning of the ligand's steric and electronic properties to optimize enantioselectivity. nih.govnih.gov
Biomimetic Catalysis and Enzyme-Inspired Systems
Many metalloenzymes utilize metal ions within specific coordination environments to perform highly efficient and selective catalysis under mild conditions. The 1,4,7-triazacyclononane framework is an excellent scaffold for building synthetic models that mimic the active sites of these enzymes. nih.gov The tripodal arrangement of nitrogen donors in TACN resembles the facial coordination often provided by histidine residues in enzymes.
For example, TACN-based complexes have been designed to mimic the function of phosphoesterases, enzymes that cleave phosphate (B84403) ester bonds, such as those in RNA. nih.gov A zinc complex with 1,4,7-trimethyl-1,4,7-triazacyclononane has been shown to be unusually reactive in the transesterification of an RNA model substrate. nih.gov This research provides insight into the mechanisms of natural enzymes and can lead to the development of artificial enzymes for therapeutic or industrial purposes. Furthermore, TACN has been investigated for its ability to inhibit metallo-β-lactamases, enzymes that confer antibiotic resistance in bacteria, by binding to the zinc ions in their active sites. nih.gov
Supramolecular Chemistry and Molecular Recognition
Beyond catalysis, the defined structure and functionalizability of 1,4,7-triazonane-1-carbaldehyde derivatives make them valuable components in the field of supramolecular chemistry. This area focuses on chemistry "beyond the molecule," studying the non-covalent interactions that govern the assembly of molecular systems.
Host-Guest Interactions and Cavity Properties
Macrocyclic molecules, including derivatives of TACN, are central to host-guest chemistry, where a larger host molecule can encapsulate a smaller guest molecule. beilstein-journals.orgnih.govrsc.org The ease of modifying the TACN ring allows for the creation of host molecules with specifically designed cavities. beilstein-journals.org These modifications can tune the size, shape, and chemical nature of the cavity to achieve selective binding of different guest molecules through non-covalent interactions. beilstein-journals.orgnorthwestern.edu
Functionalizing the TACN scaffold can lead to the construction of more complex architectures, such as cages or cryptands, which can fully surround a guest. This encapsulation can alter the guest's properties or be used to transport it. The principles of host-guest chemistry are inspired by natural systems like enzymes, where a substrate (guest) binds to the active site (host). beilstein-journals.org The development of these synthetic hosts has potential applications in areas like drug delivery, chemical sensing, and the creation of new materials. nih.gov
Ion Recognition and Selectivity
The 1,4,7-triazacyclononane ring is an effective chelator for a variety of metal ions. medchemexpress.com Functionalizing the ring with different chemical groups can enhance both its binding strength and its selectivity for specific ions. nih.gov This property is critical for the development of chemosensors, which are molecules that signal the presence of a particular ion, often through a change in color or fluorescence. nih.gov
For instance, a TACN derivative functionalized with an N-5-acetyl-2-hydroxy-benzamide group was found to interact with several metal ions. nih.gov To improve specificity, a zinc complex of this ligand was synthesized. This pre-formed complex, Zn(btacn)Cl₂, acted as a selective "turn-on" fluorescent sensor for bromide (Br⁻) and ferric (Fe³⁺) ions. nih.gov The binding of these ions to the complex alters its electronic properties, leading to a distinct spectral response. nih.gov Similarly, attaching three carboxymethyl groups to the nitrogen atoms creates 1,4,7-triazacyclononane-N,N',N''-triacetate (TCTA), a hexadentate ligand that forms stable complexes with various divalent and trivalent metal ions, including Cr(III) and Fe(III). acs.org Such selective ionophores are also crucial for applications in ion-selective electrodes. mdpi.com
Table 2: Ion Selectivity of a Functionalized TACN Derivative
| Ligand System | Target Ion(s) | Sensing Mechanism | Reference |
|---|---|---|---|
| Zn(btacn)Cl₂ | Fe³⁺, Br⁻ | "Turn-on" fluorescence | nih.gov |
| TCTA | Cr³⁺, Fe³⁺, Cu²⁺ | Stable complex formation | acs.org |
Development of Chemical Tools and Reagents
Derivatives of this compound are pivotal in the advancement of specialized chemical tools and reagents, owing to the versatile reactivity of the carbaldehyde group and the inherent metal-chelating properties of the triazonane macrocycle.
Reagents for Compleximetric Titrations
Complexometric titrations are analytical techniques used for the quantitative determination of metal ions, relying on the formation of stable complexes between the metal ion and a titrant. libretexts.org The most common titrant is EDTA (ethylenediaminetetraacetic acid), which forms strong 1:1 complexes with a wide array of metal ions. libretexts.org
The parent macrocycle, 1,4,7-Triazacyclononane (TACN), is recognized as a potential reagent for complexometric titrations, noted for its high selectivity in binding cations. medchemexpress.comsigmaaldrich.com This selectivity stems from the specific cavity size and the coordination geometry of the macrocyclic ligand. The functionalization of the TACN scaffold, as seen in this compound, opens avenues for creating a new class of titrants. The carbaldehyde group can be modified to introduce other functionalities that could fine-tune the reagent's selectivity, stability, and indicator properties. While specific applications of this compound itself as a complexometric titrant are not extensively documented, its role as a precursor to more complex, functionalized chelators suggests its potential in developing next-generation analytical reagents. nih.gov
Building Blocks for Complex Molecular Architectures
The 1,4,7-triazacyclononane (TACN) framework is a fundamental building block for constructing intricate molecular structures and supramolecular assemblies. nih.gov The TACN unit is a popular tridentate ligand that binds to one face of an octahedron in metal complexes, creating a kinetically inert (TACN)M unit that allows for further synthetic modifications at other coordination sites. wikipedia.org
This compound serves as a crucial intermediate in this context. The presence of the formyl (carbaldehyde) group provides a reactive handle for sequential functionalization of the macrocycle. nih.gov This allows for the synthesis of asymmetrically substituted TACN derivatives, which are essential for creating bifunctional chelators and ligands for biomimetic studies. nih.govrsc.org For instance, the formyl derivative can be generated through the hydrolysis of a monoamidinium salt intermediate, which can then be further functionalized at the secondary amines before final hydrolysis to yield ligands with multiple, different substituents. nih.gov This step-wise approach provides precise control over the final molecular architecture. nih.gov
The application of these building blocks is extensive, particularly in the development of chelators for medical imaging and radiopharmaceuticals. nih.govnih.gov By attaching various functional arms to the TACN scaffold, researchers can create ligands with tailored properties for complexing specific metal ions like ⁶⁴Cu and ⁶⁸Ga. researchgate.netelsevierpure.com
Table 1: Examples of Functionalized 1,4,7-Triazacyclononane Derivatives and Their Applications
| Derivative Type | Synthetic Strategy | Application | Reference(s) |
| Asymmetrically Substituted TACN | Sequential functionalization via formyl derivative | Biomimetic studies, custom ligands | nih.gov |
| Bifunctional Chelators (e.g., NODIA-Me) | Solid-phase synthesis from TACN precursors | Medical imaging (PET), radiopharmaceuticals | nih.govresearchgate.net |
| Azaheterocycle-armed TACN | N-alkylation with heterocyclic groups | High-affinity metal chelation (Cu²⁺, Ga³⁺) | elsevierpure.com |
| Organometallic Complexes | Reaction of TACN with metal carbonyls | Inorganic crystal engineering | wikipedia.org |
Artificial Nuclease Systems and Phosphate Diester Hydrolysis
Artificial nucleases are synthetic molecules designed to cleave the phosphodiester bonds in DNA and RNA, mimicking the function of natural nuclease enzymes. This capability has significant potential in molecular biology and therapeutics. Dinuclear metal complexes, particularly those of zinc(II), have shown high activity in promoting the hydrolysis of phosphate diesters. nih.gov Complexes derived from 1,4,7-triazacyclononane are at the forefront of this research.
Metalloenzymes containing two metal ions are known to catalyze the hydrolysis of phosphate diesters. google.com Synthetic ligands that form dimetallic complexes have been developed to study these mechanisms. google.com Copper(II) complexes of 1,4,7-triazacyclononane derivatives, including dichloro(1,4,7-triazacyclononane)copper(II), have been studied in detail for their ability to catalyze the hydrolysis of phosphate diesters. acs.org The mechanism for this catalysis involves the formation of a hydrolytically active species where a coordinated water molecule deprotonates. acs.org This species then forms a complex with the phosphate diester substrate, which is subsequently hydrolyzed. acs.org
The hydrolysis of bis(p-nitrophenyl)phosphate (BNPP), a common model substrate for DNA, is often used to evaluate the catalytic efficiency of these artificial nucleases. nih.govnih.gov The reaction can be monitored spectrophotometrically. Studies with dizinc(II) complexes of bis(1,4,7-triazacyclononane) ligands have demonstrated that the structure of the spacer bridging the two TACN units significantly affects the stability and structural features of the resulting complexes and their catalytic activity. nih.gov The presence of metal-bound hydroxide (B78521) (M-OH) functions, which act as nucleophiles, is crucial for the hydrolytic reaction. nih.gov The rate of BNPP hydrolysis can be enhanced by several orders of magnitude in the presence of these complexes compared to the uncatalyzed reaction. nih.gov
Table 2: Research Findings on Phosphate Diester Hydrolysis by TACN-based Complexes
| Complex Type | Model Substrate | Key Finding | Mechanism | Reference(s) |
| Dichloro(1,4,7-triazacyclononane)copper(II) | Bis(p-nitrophenyl)phosphate (BNPP) | The monomeric form of the complex is the active catalyst. | Formation of a catalyst-substrate complex followed by hydrolysis. | acs.org |
| Dizinc(II) complexes of bis(TACN) ligands | Bis(p-nitrophenyl)phosphate (BNPP) | Catalytic activity is highly dependent on the spacer between TACN units and the formation of hydroxo species. | Nucleophilic attack by metal-bound hydroxide functions. | nih.gov |
| Lanthanide(III) hydroxo complexes | Bis(p-nitrophenyl)phosphate (BNPP) | Catalytic activity decreases with increasing atomic number (La > Pr > Nd > Eu > Dy). | Bridging complexation followed by nucleophilic attack by hydroxide. | nih.gov |
Characterization and Computational Studies in 1,4,7 Triazonane 1 Carbaldehyde Research
Spectroscopic Characterization Techniques
Spectroscopic methods are at the forefront of molecular characterization, offering deep insights into the atomic and molecular structures of chemical compounds. For 1,4,7-Triazonane-1-carbaldehyde and its analogues, a suite of spectroscopic techniques is utilized to confirm their identity and elucidate their structural features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
¹H NMR: Proton NMR is fundamental in organic chemistry for identifying the number and type of hydrogen atoms in a molecule. In the context of 1,4,7-triazonane derivatives, ¹H NMR spectra reveal characteristic signals for the protons on the triazacyclononane ring and any pendant arms. For instance, in a study of TACN-based chelators, the methylene (B1212753) protons of the TACN ring in a D₂O solvent appeared as multiplets around 2.98-3.22 ppm. nih.gov The protons of a benzyl (B1604629) group attached to the ring typically show signals in the aromatic region, around 7.24-7.34 ppm. nih.gov
¹³C NMR: Carbon-13 NMR complements ¹H NMR by providing information about the carbon skeleton of a molecule. For TACN derivatives, ¹³C NMR spectra show distinct signals for the carbon atoms in the macrocyclic ring and any functional groups. For example, the carbon atoms of the TACN ring in D₂O have been observed at approximately 42.8-56.2 ppm. nih.gov The carbonyl carbon of an amide group attached to the ring would appear further downfield. nih.gov
³¹P NMR and ⁷¹Ga NMR: When dealing with derivatives containing phosphorus or gallium, ³¹P and ⁷¹Ga NMR spectroscopy become essential. These techniques are particularly relevant in the study of metal complexes and radiopharmaceuticals. For example, research on gallium(III) complexes of TACN derivatives utilizes ⁷¹Ga NMR to study the coordination environment of the gallium ion. nih.govelsevierpure.com
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for 1,4,7-Triazonane Derivatives
| Nucleus | Functional Group | Chemical Shift (ppm) | Reference |
|---|---|---|---|
| ¹H | TACN Ring CH₂ | 2.98 - 3.22 | nih.gov |
| ¹H | Benzyl CH₂ | 4.34 | nih.gov |
| ¹H | Aromatic CH | 7.24 - 7.34 | nih.gov |
| ¹³C | TACN Ring CH₂ | 42.8 - 56.2 | nih.gov |
| ¹³C | Benzyl CH₂ | 56.2 | nih.gov |
| ¹³C | Aromatic CH | 127.3 - 137.6 | nih.gov |
| ¹³C | Carbonyl C=O | 173.6 | nih.gov |
Note: Chemical shifts are dependent on the solvent and the specific structure of the derivative.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of a 1,4,7-triazonane derivative will exhibit characteristic absorption bands corresponding to its various bonds.
Key vibrational frequencies for TACN-based compounds include the N-H stretching of the secondary amines in the ring (typically around 3300-3500 cm⁻¹), and C-H stretching of the alkyl chains (around 2850-3000 cm⁻¹). vscht.cz For this compound specifically, a strong absorption band for the carbonyl group (C=O) of the aldehyde would be expected in the region of 1670-1750 cm⁻¹. vscht.cz In studies of metal complexes of TACN derivatives, the IR spectra can also provide evidence of coordination, for instance, through shifts in the carbonyl stretching frequency upon complexation. nih.govacs.org For rhenium tricarbonyl complexes of TACN derivatives, characteristic carbonyl stretches are observed around 1900-2032 cm⁻¹. acs.orgacs.orgnih.gov
Table 2: Characteristic Infrared (IR) Absorption Bands for 1,4,7-Triazonane Derivatives
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| N-H (amine) | Stretch | 3300 - 3500 | vscht.cz |
| C-H (alkane) | Stretch | 2850 - 3000 | vscht.cz |
| C=O (aldehyde) | Stretch | 1670 - 1750 | vscht.cz |
| C=O (Re-tricarbonyl) | Stretch | 1900 - 2032 | acs.orgacs.orgnih.gov |
Mass Spectrometry (HRMS, ESI-MS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of elemental compositions. Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of large and non-volatile molecules, such as TACN derivatives and their metal complexes.
In the characterization of new 1,4,7-triazonane derivatives, HRMS is crucial for confirming the molecular formula of the synthesized compound. For example, the calculated mass for the protonated molecule [M+H]⁺ is compared to the experimentally observed mass to verify the identity of the product. nih.gov ESI-MS is particularly useful for analyzing the formation of metal complexes, where the mass spectrum will show peaks corresponding to the complex ion. nih.govnih.gov
UV-Visible Spectroscopy
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound. While the 1,4,7-triazonane ring itself does not have strong UV absorption, the introduction of chromophoric groups, such as aromatic rings or carbonyl groups, can lead to characteristic absorption bands. This technique is particularly useful for studying the complexation of TACN derivatives with metal ions, as the formation of a metal complex often results in a shift in the absorption spectrum. For instance, the complexation of a TACN derivative with a metal ion can lead to a red shift (bathochromic shift) in the maximum absorption wavelength (λmax), which can be monitored to study the kinetics and thermodynamics of complex formation. researchgate.net
Chromatographic and Separation Methodologies
Chromatographic techniques are essential for the purification of synthesized compounds and for monitoring the progress of chemical reactions.
High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is a key technique for separating, identifying, and quantifying components in a mixture. In the synthesis of 1,4,7-triazonane derivatives, HPLC is extensively used to assess the purity of the final product and to monitor the progress of a reaction over time. nih.govnih.govsielc.com
By using a suitable stationary phase (e.g., a C18 column) and a mobile phase (a mixture of solvents like acetonitrile (B52724) and water with additives like trifluoroacetic acid), different components in a reaction mixture can be separated based on their affinity for the stationary and mobile phases. sielc.com The retention time (tᵣ), the time it takes for a specific compound to elute from the column, is a characteristic property that can be used for identification. The area under the peak in the chromatogram is proportional to the concentration of the compound, allowing for quantitative analysis of purity. In several studies, analytical and semi-preparative HPLC have been employed to purify TACN-based chelators and their metal complexes. nih.govnih.gov
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise atomic arrangement of a compound in its solid state. While specific crystallographic data for this compound is not prominently available in the reviewed literature, extensive studies on closely related derivatives of the 1,4,7-triazacyclononane (B1209588) (TACN) macrocycle provide critical insights into the expected structural features.
For instance, the crystal structure of derivatives like 1,4-bis(2-hydroxy-2-methylpropyl)-1,4,7-triazacyclononane (H2L3) reveals that the nine-membered macrocyclic ring typically adopts a researchgate.net conformation. acs.org In metal complexes, the TACN framework acts as a tridentate ligand, binding to a metal center through its three nitrogen atoms in a facial arrangement, which leaves the other coordination sites available for further functionalization or interaction. illinoisstate.edu
A study on 1,4,7-triazatricyclo[5.2.1.04,10]decane, a condensed polycyclic derivative, shows the molecule possessing non-crystallographic C3 symmetry, with its structure visualized as three interconnected five-membered CNCCN rings in a twist conformation. acs.org The analysis of amidinium salts derived from this tricyclic system revealed a notable elongation of the bond between the methine carbon and the quaternary ammonium (B1175870) nitrogen, a key structural feature determined by X-ray diffraction. acs.org
In another relevant example, the crystal structure of 1,4,7-trithia-10,13-diazacyclopentadecane-9,14-dione, while a different macrocycle, illustrates how intermolecular forces such as N–H···O hydrogen bonds dictate the formation of chains in the crystal lattice. physchemres.org Such analyses provide a predictive framework for how the formyl group and secondary amines in this compound might engage in hydrogen bonding to form supramolecular architectures.
Table 1: Representative Crystallographic Data for a Related Macrocycle Derivative This table presents data for 1,4,7-trithia-10,13-diazacyclopentadecane-9,14-dione, illustrating typical parameters obtained from X-ray crystallography. physchemres.org
| Parameter | Value |
| Formula | C10H18N2O2S3 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 9.3608(3) |
| b (Å) | 16.0333(5) |
| c (Å) | 9.5608(3) |
| β (°) ** | 113.3521(14) |
| Volume (ų) ** | 1316.00(7) |
| Z | 4 |
Theoretical and Computational Chemistry
Computational chemistry offers powerful tools to complement experimental findings, providing a deeper understanding of molecular properties that can be difficult to probe in the laboratory.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (electron distribution, molecular orbitals) and reactivity of molecules. For this compound, DFT calculations can predict key properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential.
The presence of the electron-withdrawing carbaldehyde group attached to one of the nitrogen atoms significantly influences the electronic properties of the triazonane ring. DFT studies would be able to quantify this effect, showing how the electron density is polarized towards the formyl group. This information is crucial for predicting the molecule's reactivity, including its sites most susceptible to nucleophilic or electrophilic attack. While specific DFT studies on this compound are not detailed in the available literature, the methodology has been applied to study related heterocyclic systems, providing a robust framework for its application here. For example, computational studies on similar complex organic molecules have successfully used DFT to optimize geometries and predict binding energies. mdpi.com
Table 2: Hypothetical DFT-Calculated Properties for this compound This table illustrates the type of data that would be generated from a DFT analysis to understand the molecule's electronic profile.
| Property | Predicted Significance |
| HOMO Energy | Indicates the molecule's ability to donate electrons; likely localized on the secondary amine nitrogens. |
| LUMO Energy | Indicates the molecule's ability to accept electrons; likely localized around the carbonyl carbon of the formyl group. |
| HOMO-LUMO Gap | Correlates with chemical reactivity and stability. A smaller gap suggests higher reactivity. |
| Mulliken Charges | Reveals the partial charge distribution on each atom, identifying electrophilic and nucleophilic centers. |
| Electrostatic Potential Map | Visually represents the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. |
The 1,4,7-triazonane ring is a flexible nine-membered ring that can exist in multiple conformations. Molecular Dynamics (MD) simulations are a powerful computational method for exploring the conformational landscape of such flexible molecules over time. mdpi.com MD simulations model the atomic motions of a system, providing insights into its dynamic behavior, stability of different conformers, and the transitions between them. nih.gov
For this compound, an MD simulation would involve placing the molecule in a simulated solvent box and calculating the forces between atoms using a classical force field. mdpi.com The simulation would track the trajectory of each atom over a set period (from nanoseconds to microseconds), revealing the preferred conformations of the macrocycle and the orientation of the carbaldehyde substituent. nih.gov This analysis can identify the most stable, low-energy conformations and the energy barriers for interconversion between them. Such information is vital for understanding how the molecule might interact with other species, such as metal ions or biological receptors. azregents.edu
The conformational analysis of the related sulfur analogue, 1,4,7-trithiacyclononane, using spectroscopic methods combined with ab initio calculations, found evidence for at least two stable conformations in the gas phase, highlighting the complexity of these nine-membered ring systems. MD simulations provide a way to visualize these dynamic conformational changes in solution.
Table 3: Typical Parameters for an MD Simulation of this compound
| Parameter | Example Value/Choice | Purpose |
| Force Field | AMBER, OPLS, CHARMM | Describes the potential energy of the system based on atomic positions. mdpi.com |
| Solvent Model | TIP3P Water | Explicitly models the solvent environment, crucial for accurate conformational dynamics. |
| Ensemble | NPT (constant Number of particles, Pressure, Temperature) | Simulates conditions that mimic a standard laboratory environment. |
| Simulation Time | 100 ns | The duration over which the molecular motions are tracked to ensure adequate sampling of conformational space. mdpi.comnih.gov |
| Analysis Metrics | RMSD, RMSF, Dihedral Angle Distribution | Quantifies the stability of the structure, flexibility of specific regions, and preferred ring puckering conformations. azregents.edu |
Future Directions and Emerging Trends in 1,4,7 Triazonane 1 Carbaldehyde Research
Exploration of Novel Synthetic Pathways for Derivatization
The future of 1,4,7-Triazonane-1-carbaldehyde chemistry is intrinsically linked to the development of innovative synthetic methodologies that allow for precise functionalization. The carbaldehyde group serves as a versatile handle for a variety of chemical transformations, enabling the introduction of diverse functional moieties onto the TACN scaffold.
One promising trend is the use of this compound as a key intermediate in the synthesis of asymmetrically functionalized TACN ligands. Researchers are exploring multi-step synthetic sequences where the formyl group is first introduced and then subsequently modified. For instance, a common strategy involves the hydrolysis of a monoamidinium salt of a TACN precursor to yield the formyl derivative, which can then be subjected to further reactions at the remaining secondary amine positions of the macrocycle. This sequential functionalization allows for the creation of ligands with tailored electronic and steric properties.
Future research will likely focus on developing more efficient and atom-economical methods for the synthesis and derivatization of this compound. This includes the exploration of one-pot reactions and the use of greener solvents and reagents. The development of protecting group strategies that are orthogonal to the reactivity of the carbaldehyde will also be crucial for accessing a wider range of complex derivatives.
Advanced Ligand Design for Enhanced Selectivity and Reactivity
The TACN macrocycle is a well-established platform for the design of ligands that can form stable complexes with a variety of metal ions. The presence of the carbaldehyde group in this compound provides a unique opportunity to design ligands with enhanced selectivity and reactivity.
An emerging area of interest is the development of bifunctional chelators for applications in medicinal chemistry, particularly in the field of radiopharmaceuticals. nih.gov The carbaldehyde group can be converted into a variety of functional groups, such as amines, carboxylic acids, or amides, which can then be conjugated to biomolecules like peptides or antibodies. nih.govcore.ac.uk These bifunctional ligands can then chelate a radiometal, allowing for targeted delivery to specific cells or tissues. The ability to fine-tune the properties of the ligand by modifying the carbaldehyde group is crucial for optimizing the in vivo behavior of these radiometal complexes. nih.gov
Furthermore, the steric and electronic properties of the substituent introduced via the carbaldehyde group can be used to modulate the coordination environment around the metal center. This can lead to complexes with specific geometries and reactivities, which is essential for their use in catalysis and biomimetic studies. For example, the introduction of bulky groups can create a specific binding pocket around the metal, leading to shape-selective catalysis.
| Derivative of this compound | Intended Application | Key Design Feature |
| Amine-functionalized TACN | Biomolecule conjugation | Reactive handle for coupling |
| Carboxylate-functionalized TACN | Enhanced water solubility | Improved pharmacokinetics |
| Phosphonate-functionalized TACN | Bone targeting | High affinity for calcium phosphate (B84403) |
Expansion into New Catalytic Systems and Processes
The metal complexes of TACN and its derivatives have shown significant promise as catalysts in a variety of oxidation reactions. google.com The derivatization of the TACN framework via the carbaldehyde group is a key strategy for developing new and improved catalytic systems.
One area of active research is the development of catalysts that mimic the function of metalloenzymes. nih.gov By introducing specific functional groups around the metal center, it is possible to create synthetic catalysts that can perform complex chemical transformations with high selectivity and efficiency. The carbaldehyde group of this compound provides a convenient entry point for introducing such functionalities.
Future research is expected to focus on expanding the scope of catalytic applications for derivatives of this compound. This includes their use in asymmetric catalysis, where the chirality of the ligand is used to control the stereochemical outcome of a reaction. The development of catalysts that can operate under mild and environmentally friendly conditions, such as in aqueous media, is also a major goal. The versatility of the carbaldehyde group will be instrumental in designing ligands that can stabilize catalytically active metal centers in these challenging environments.
Integration into Advanced Materials and Supramolecular Assemblies
The ability of functionalized macrocycles to self-assemble into well-defined supramolecular structures has opened up new avenues for the creation of advanced materials with novel properties. This compound and its derivatives are attractive building blocks for the construction of such materials.
The carbaldehyde group can be used to link multiple TACN units together, leading to the formation of oligomeric or polymeric structures. These materials can exhibit interesting properties, such as the ability to bind multiple metal ions or to act as scaffolds for the assembly of other molecules. The directed coordinative ability of the TACN macrocycle can be used to control the self-assembly process, leading to the formation of well-ordered nanoscale systems. nih.gov
An emerging trend is the use of these supramolecular assemblies as "nanoreactors" for performing chemical reactions in confined spaces. rsc.org The cavity of the supramolecular host can influence the outcome of a reaction, leading to products that are not formed in bulk solution. The functionalization of the TACN building blocks via the carbaldehyde group allows for the tuning of the size, shape, and chemical environment of these nanoreactors.
Future research in this area will likely focus on the development of new strategies for controlling the self-assembly of this compound derivatives and on exploring the applications of the resulting materials in areas such as sensing, drug delivery, and catalysis.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1,4,7-Triazonane-1-carbaldehyde, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves cyclization of precursor amines with formaldehyde derivatives. For example, analogous carbaldehyde compounds (e.g., 1H-Benzo[d]imidazole-2-carbaldehyde) are synthesized using catalysts like Mn(IV) oxide in dichloromethane (85% yield) or Ru-based catalysts in aqueous conditions (70% yield) . Key variables include solvent polarity (e.g., dichloromethane vs. water), temperature (room temp. vs. 50°C), and catalyst type. Optimization requires systematic variation of these parameters and characterization via NMR or mass spectrometry .
Q. Which analytical techniques are most reliable for confirming the structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H/13C) is critical for verifying backbone structure and functional groups. Mass spectrometry (HRMS/LRMS) confirms molecular weight and purity. Cross-referencing with databases like NIST Chemistry WebBook ensures alignment with known spectral data . For novel derivatives, X-ray crystallography (as used for thiazolidines in CCDC depositions) provides definitive structural confirmation .
Q. How can researchers design a literature review strategy for this compound?
- Methodological Answer : Follow EPA’s structured approach for 1,4-dioxane :
- Step 1 : Identify key databases (SciFinder, PubMed) using search terms like “1,4,7-Triazonane derivatives” or “aza-crown ether carbaldehydes.”
- Step 2 : Filter by topic (synthesis, coordination chemistry) and source type (peer-reviewed journals, patents).
- Step 3 : Use backward/forward citation tracking to resolve knowledge gaps .
Advanced Research Questions
Q. How can contradictory data on reaction yields or stability be resolved in studies of this compound?
- Triangulation : Validate results using multiple techniques (e.g., HPLC for purity, DSC for thermal stability).
- Controlled Replication : Repeat experiments under standardized conditions (e.g., inert atmosphere, fixed humidity) to isolate variables.
- Data Cross-Validation : Compare with analogous compounds (e.g., 1,4,7-Triazacyclononane coordination complexes) to identify trends .
Q. What strategies optimize the synthesis of this compound derivatives for coordination chemistry applications?
- Methodological Answer :
- Ligand Design : Modify the carbaldehyde group to enhance metal-binding affinity, inspired by triazacyclononane’s use in forming stable complexes with transition metals .
- Catalyst Screening : Test Ru, Mn, or Pd catalysts under varying conditions (e.g., solvent, temp.) to improve regioselectivity .
- Kinetic Studies : Use in-situ FTIR or NMR to monitor reaction progress and identify rate-limiting steps .
Q. How can computational modeling predict the reactivity or toxicity of this compound?
- Methodological Answer :
- DFT Calculations : Model electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites.
- QSAR Models : Corrogate structural features (e.g., aldehyde group position) with toxicity data from databases like EPA’s IRIS .
- Molecular Dynamics : Simulate interactions with biological targets (e.g., enzymes) to assess bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
